molecular formula C20H24N2O3S B2887344 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide CAS No. 922115-43-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2887344
CAS No.: 922115-43-3
M. Wt: 372.48
InChI Key: OFCOIHOKJNEDFS-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroisoquinoline core linked via a sulfonyl-ethyl group to a meta-methylphenyl (m-tolyl) acetamide moiety. The sulfonyl group may enhance solubility and binding affinity, while the m-tolyl substituent could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCOIHOKJNEDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

  • Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.

  • Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.

  • Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.

  • Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.

Industrial Production Methods

On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.

Chemical Reactions Analysis

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:

  • Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.

  • Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.

  • Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.

  • Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.

Mechanism of Action

This compound exerts its effects through various molecular interactions:

  • Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.

  • Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.

  • Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Table 1. Comparison of Benzothiazole-Isoquinoline Acetamides

Compound ID Substituent (Benzothiazole) Purity (%) Yield (%) Melting Point (°C)
4b (Cl at position 5) 5-chloro 100 81.48 248.1–250.9
4c (Cl at position 6) 6-chloro 92.0 80.17 240.7–243.1
4f (Br at position 6) 6-bromo
Target Compound Sulfonyl-ethyl + m-tolyl

Sulfonamide-Containing Derivatives

The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () shares the sulfonyl-ethyl-dihydroisoquinoline motif with the target compound. Key contrasts include:

  • Biological Data : The analog in exhibits cytotoxicity (IC₅₀ = 55.3–117.4 µM in plaque assays), suggesting sulfonamide derivatives may target viral or cancer pathways .

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () demonstrate the versatility of acetamide scaffolds. These analogs prioritize halogenated aryl groups (e.g., Cl, Br) for enhanced stability and crystallinity, with melting points exceeding 473 K. Their hydrogen-bonding patterns (N–H⋯O) suggest solid-state packing advantages, which may inform the target compound’s formulation .

Key Research Findings and Challenges

  • Synthesis Challenges : The sulfonyl-ethyl linker in the target compound may require optimized coupling conditions compared to benzothiazole analogs, where triethylamine-mediated nucleophilic substitution is standard .
  • Biological Potential: While benzothiazole derivatives focus on antimicrobial activity, sulfonamide-containing compounds () show cytotoxic effects, hinting at the target’s possible therapeutic applications .
  • Structural Optimization : The m-tolyl group’s meta-methyl substituent may reduce steric hindrance compared to ortho/para positions, improving receptor binding .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide linkage and a dihydroisoquinoline scaffold, which are known to contribute to its biological properties. The synthesis typically involves multiple steps:

  • Preparation of the Dihydroisoquinoline Core : This is achieved through the Pictet-Spengler reaction, where an arylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.
  • Sulfonylation : The core is treated with a sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
  • Final Coupling : The sulfonylated intermediate is then coupled with a suitable acetamide derivative to yield the final product.

Antidepressant and Anticonvulsant Effects

Research indicates that this compound exhibits potential antidepressant and anticonvulsant activities. It is believed to interact with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial in mood regulation. By increasing the levels of these neurotransmitters in the central nervous system, the compound may alleviate symptoms of depression and anxiety disorders.

Antifungal Properties

The compound has also shown antifungal activity against various pathogenic fungi. Studies have demonstrated its efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections.

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Specific Enzymes : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
  • Receptor Interaction : It may interact with specific receptors related to mood and cognition, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased 5-HT and NE levels
AnticonvulsantReduced seizure frequency
AntifungalInhibition of pathogenic fungi

Table 2: Synthesis Overview

StepDescription
1. DihydroisoquinolinePictet-Spengler reaction
2. SulfonylationReaction with sulfonyl chloride
3. Final CouplingCoupling with acetamide derivative

Case Studies

A notable study explored the compound's effects on animal models of depression and epilepsy. In these models, this compound demonstrated significant reductions in depressive behaviors and seizure activity compared to control groups .

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